4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile
Overview
Description
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to the compound , are used as key structural motifs in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, have been reported .Scientific Research Applications
Conducting Polymers and Electropolymerization
Conducting polymers derived from low oxidation potential monomers, including pyridinecarbonitrile derivatives, have shown promising applications due to their stability in the electrically conducting form. These polymers are synthesized through electropolymerization, leading to materials with potential use in electronic and optoelectronic devices due to their low oxidation potentials and high stability (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Organic Synthesis and Chemical Reactivity
In the realm of organic synthesis, derivatives of pyridinecarbonitrile are utilized to explore the reactivity and synthesis of complex organic molecules. These studies provide insights into the formation of novel compounds with potential applications in medicinal chemistry and material science (Katritzky, Rachwał, Smith, & Steel, 1995).
Photoinitiated Chemical Transformations
Photoinitiated chemical transformations using pyridinecarbonitrile derivatives have been explored for the direct substitution of hydrogen in C(sp3)–H bonds. This methodology facilitates the formation of biologically active and functional molecules, showcasing the utility of pyridinecarbonitrile derivatives in photomediated organic synthesis (Hoshikawa & Inoue, 2013).
Fluorescent Materials and OLED Technology
The pyridinecarbonitrile core has been identified as an effective acceptor unit in fluorescent materials, particularly in thermally activated delayed fluorescent (TADF) emitters. These materials, based on isonicotinonitrile derivatives, contribute to the development of low-drive-voltage organic light-emitting devices (OLEDs), highlighting the potential of pyridinecarbonitrile derivatives in advanced display technologies (Masuda, Sasabe, Arai, Onuma, & Kido, 2019).
Crystal Structure and Material Science
Pyridinecarbonitrile derivatives have been studied for their crystal structures, providing insights into molecular configurations and interactions. These studies are crucial for understanding the material properties and designing novel materials with specific functions (Moustafa & Girgis, 2007).
Mechanism of Action
Target of Action
The primary targets of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile” are yet to be identified. This compound is a part of the trifluoromethylpyridine (TFMP) group, which has been used in various agrochemical and pharmaceutical applications . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to exhibit a wide range of biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been found to have numerous pharmacological activities, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Result of Action
Tfmp derivatives have been found to exhibit numerous pharmacological activities, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, temperature, pH, and light conditions can all affect the compound’s stability and activity .
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O/c14-11-5-9(13(15,16)17)7-19-12(11)20-10-3-1-8(6-18)2-4-10/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXQSEAWZDUBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372532 | |
Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95711-33-4 | |
Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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